REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([C:12]([F:15])([F:14])[F:13])=[CH:5][N:4]=1.[H][H]>[C].[Pd].C(O)C>[CH3:1][NH:2][C:3]1[C:8]([NH2:9])=[CH:7][C:6]([C:12]([F:15])([F:13])[F:14])=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
CNC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
|
Name
|
palladium-carbon
|
Quantity
|
0.69 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=C(C=C1N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |